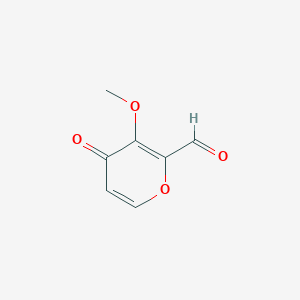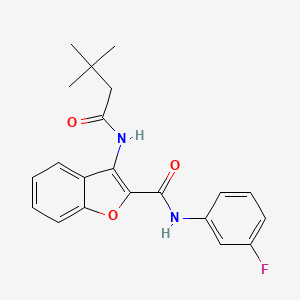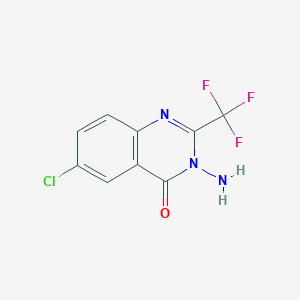
3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde, is a derivative of the pyranone family, which is a class of organic compounds characterized by a six-membered oxygen-containing ring. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, providing insights into the chemical behavior and properties that could be extrapolated to this compound.
Synthesis Analysis
The synthesis of pyranone derivatives often involves condensation reactions, as seen in the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives catalyzed by KF/basic Al2O3 under ultrasound irradiation, yielding high product yields . Similarly, the synthesis of 3-aminosubstituted oxonaphthopyran-carbaldehydes is achieved through nucleophilic substitution reactions . These methods suggest that the synthesis of this compound could potentially be carried out through similar pathways, utilizing condensation or substitution reactions with appropriate precursors and catalysts.
Molecular Structure Analysis
The molecular structure of pyranone derivatives is often characterized by spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the optimized molecular structure and vibrational frequencies of a related compound were investigated using both experimental and theoretical approaches, including density functional theory (DFT) calculations . The molecular docking studies of such compounds can also reveal crucial binding interactions, which may be relevant for the biological activity of this compound .
Chemical Reactions Analysis
Pyranone derivatives participate in various chemical reactions, including unexpected ring-opening reactions , and reactions with amines leading to complex heterocyclic structures . The reactivity of the carbonyl group in such compounds is a focal point for chemical transformations, as seen in the synthesis of pyrazolecarbaldehydes under microwave irradiation . These studies indicate that this compound could also undergo similar reactions, potentially leading to new compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyranone derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy groups can affect the compound's optical properties and its potential role in nonlinear optics . The crystal packing and intermolecular interactions, such as hydrogen bonding, are also crucial for the stability of these molecules . The small energy gap between the frontier molecular orbitals in related compounds suggests that this compound may also exhibit nonlinear optical activity .
Aplicaciones Científicas De Investigación
Polyaddition and Oxidation Reactions
Polymeric complexes involving 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde have been studied for their ability to undergo oxidation and subsequent polyaddition reactions. These reactions result in the formation of cyclic oligo(acetal-esters) through self-condensation and gradual addition of hydroxyl groups, highlighting its utility in creating complex polymeric structures (Maślińska-Solich, Turczyn, & Macionga, 1995).
Synthesis of Antimicrobial and Antiseptic Compounds
The compound has been a precursor in the synthesis of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde acetals, known for their bacteriostatic effects and strong antiseptic properties. These findings are crucial for developing new biologically active derivatives with potential antimicrobial applications (Keiko et al., 2008).
Enzymatic Catalysis and Biocatalysis
Research on α- and β-oxygenated aldehydes derived from Diels–Alder reactions, including 3,4-dihydro-2H-pyran-2-carbaldehyde, focuses on their conversion into cyanohydrins by hydroxynitrile lyase catalysis. This process is significant for understanding the steric course of biocatalytic reactions and their applications in synthesizing enantiomerically pure compounds (Avi et al., 2009).
Fungal Metabolites and Molecular Structures
Studies on fungal metabolites like austdiol reveal insights into the structural properties of related pyran compounds. These investigations provide a deeper understanding of the interactions and crystal packing of such molecules, which can be relevant for pharmaceutical applications (Lo Presti, Soave, & Destro, 2003).
Synthesis of Novel Heterocycles
The compound has been used as a precursor for synthesizing a series of novel heterocycles, showcasing its versatility in organic synthesis. These heterocycles are of interest for their potential applications in medicinal chemistry and drug design (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Condensation Reactions in Green Chemistry
Research into the condensation reactions of 4-oxo-(4H)-1-benzopyran-3-carbaldehydes demonstrates the compound's applicability in green chemistry. These reactions have been successfully carried out in ionic liquids, offering a more sustainable and environmentally friendly approach to chemical synthesis (Hangarge, Jarikote, & Shingare, 2002).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-methoxy-4-oxopyran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7-5(9)2-3-11-6(7)4-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFZMBMVIQBLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC=CC1=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)


![(2,6-Difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2529541.png)
![5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2529542.png)


![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)
![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)

![7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2529553.png)
